3-Fluoro-8-methoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-fluoro-8-methoxyisoquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3 |
InChI Key |
MJFNABFCLNRKOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=NC=C21)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Fluoro 8 Methoxyisoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egdalalinstitute.com In the case of 3-fluoro-8-methoxyisoquinoline, the regioselectivity of EAS is influenced by the directing effects of the fluorine and methoxy (B1213986) substituents, as well as the inherent reactivity of the isoquinoline nucleus. The methoxy group at the C-8 position is a strong activating group and an ortho-, para-director, while the fluorine at the C-3 position is a deactivating group but also an ortho-, para-director. numberanalytics.comlibretexts.org
The isoquinoline ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring, particularly the pyridine (B92270) part. minia.edu.eg However, the benzene ring of the isoquinoline is more susceptible to electrophilic attack. The activating effect of the methoxy group at C-8 will strongly direct incoming electrophiles to the ortho and para positions, which are C-7 and C-5, respectively. The fluorine atom at C-3 has a lesser influence on the carbocyclic ring. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-7 positions.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. minia.edu.eg For instance, nitration would likely yield a mixture of 5-nitro- and 7-nitro-3-fluoro-8-methoxyisoquinoline. The exact ratio of these products would depend on the specific reaction conditions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Expected Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 3-Fluoro-8-methoxy-5-nitroisoquinoline and 3-Fluoro-8-methoxy-7-nitroisoquinoline |
| Br₂/FeBr₃ (Bromination) | 5-Bromo-3-fluoro-8-methoxyisoquinoline and 7-Bromo-3-fluoro-8-methoxyisoquinoline |
| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
| RCOCl/AlCl₃ (Acylation) | 5-Acyl-3-fluoro-8-methoxyisoquinoline and 7-Acyl-3-fluoro-8-methoxyisoquinoline |
Nucleophilic Aromatic Substitution Reactions, particularly at the Fluorinated Position
Nucleophilic aromatic substitution (SNA) is a key reaction for heteroaromatic compounds, especially those bearing electron-withdrawing groups and good leaving groups. wikipedia.orgmasterorganicchemistry.com The fluorine atom at the C-3 position of this compound is susceptible to displacement by nucleophiles. The electron-withdrawing nature of the isoquinoline nitrogen atom enhances the electrophilicity of the C-3 position, facilitating nucleophilic attack.
Studies on related 3-haloisoquinolines have shown that the halogen at this position is readily displaced by various nucleophiles. For instance, nucleophilic substitution on 3-fluoroisoquinolines with heteroatom nucleophiles has been reported to afford 3-substituted isoquinolines. rsc.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions.
In a related example, the fluorine atom in 8-fluoro-3,4-dihydroisoquinoline (B12937770) is activated towards nucleophilic substitution by the C=N double bond. nih.govnih.govresearchgate.net This suggests that the imine-like character of the N-1/C-1 bond in the isoquinoline ring of this compound similarly activates the C-3 position for nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, involving a Meisenheimer-like intermediate. nih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C-3 Position
| Nucleophile | Reagent Example | Expected Product |
| Amine | R₂NH | 3-(Dialkylamino)-8-methoxyisoquinoline |
| Alkoxide | RONa | 3-Alkoxy-8-methoxyisoquinoline |
| Thiolate | RSNa | 3-(Alkylthio)-8-methoxyisoquinoline |
| Cyanide | NaCN | 8-Methoxyisoquinoline-3-carbonitrile |
Functional Group Transformations and Interconversions of Fluoro and Methoxy Groups
The fluoro and methoxy groups on the isoquinoline core can undergo various transformations. The methoxy group at C-8 can be cleaved to the corresponding hydroxyisoquinoline using strong acids like HBr or Lewis acids such as BBr₃. The resulting 3-fluoro-8-hydroxyisoquinoline can then participate in further reactions, such as etherification or esterification.
While direct conversion of the fluorine at C-3 to other functional groups is less common than nucleophilic substitution, it can be achieved under specific conditions. For example, reductive defluorination is a possibility, although it might require harsh conditions and could also affect the isoquinoline ring.
C-N and C-C Bond Formation Reactions on the Isoquinoline Skeleton
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds. snnu.edu.cn The fluorine atom at C-3 of this compound can potentially participate in such reactions, although aryl fluorides are generally less reactive than other aryl halides. More commonly, the corresponding 3-chloro- or 3-bromo-8-methoxyisoquinoline would be used as the substrate for these transformations.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds between an aryl halide and an amine. atlanchimpharma.comorganic-chemistry.org If this compound were converted to its 3-bromo or 3-chloro analog, it could be coupled with various primary or secondary amines to yield 3-amino-8-methoxyisoquinoline derivatives. The choice of palladium catalyst and ligand is crucial for the success of these reactions. snnu.edu.cn
Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. organic-chemistry.orgbeilstein-journals.orgrsc.org A 3-halo-8-methoxyisoquinoline could be coupled with aryl or vinyl boronic acids or esters to introduce new carbon substituents at the C-3 position.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. researchgate.netacs.orgnih.gov A 3-halo-8-methoxyisoquinoline could undergo a Heck reaction to introduce an alkenyl group at the C-3 position. The presence of an ortho-methoxy group on a related benzaldimine has been shown to promote the cyclization and improve the yield in a Heck-type reaction leading to isoquinolines. researchgate.net
Table 3: Potential Cross-Coupling Reactions for Derivatization
| Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP | 3-(Dialkylamino)-8-methoxyisoquinoline |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ | 3-Aryl/vinyl-8-methoxyisoquinoline |
| Heck Reaction | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 3-Alkenyl-8-methoxyisoquinoline |
Heterocyclic Annulation and Fusion Reactions with this compound as a Building Block
This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline core, can be achieved through various strategies. nih.govorganic-chemistry.orgacs.org
For instance, if a suitable functional group is introduced at the C-4 or C-5 position, intramolecular cyclization reactions can be designed to construct a new ring. For example, a 4-carboxy-3-amino-8-methoxyisoquinoline derivative could potentially be cyclized to form a pyrrolo[3,4-c]isoquinoline system. The development of one-pot, multi-component reactions has provided efficient routes to isoquinolines and fused pyridines. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org Similar strategies could potentially be adapted for the annulation of new rings onto the this compound scaffold.
Reductive and Oxidative Transformations of the Isoquinoline Ring System
The isoquinoline ring system can undergo both reduction and oxidation reactions.
Reduction: Catalytic hydrogenation of the isoquinoline ring typically leads to the corresponding 1,2,3,4-tetrahydroisoquinoline. rsc.orgclockss.orgd-nb.info In the case of this compound, catalytic hydrogenation would likely yield 3-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature) can influence the outcome and selectivity of the reduction. It is also possible that under certain conditions, the fluorine atom could be reductively cleaved. For example, catalytic hydrogenation of 8-benzyloxy-1-cyanoisoquinolines over Pd/C can lead to debenzylation. clockss.org
Oxidation: The isoquinoline ring can be oxidized to the corresponding N-oxide by treatment with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net The oxidation of this compound would yield this compound N-oxide. The N-oxide can then serve as a versatile intermediate for further functionalization, as the N-oxide activates the C-1 and C-3 positions towards nucleophilic attack. Additionally, strong oxidation can lead to cleavage of the benzene ring. rsc.orgevitachem.com
Table 4: Potential Reductive and Oxidative Transformations
| Reaction Type | Reagent(s) | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C | 3-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline |
| N-Oxidation | m-CPBA | This compound N-oxide |
Theoretical and Computational Chemistry Investigations of 3 Fluoro 8 Methoxyisoquinoline
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of organic molecules. For 3-fluoro-8-methoxyisoquinoline, DFT calculations can provide valuable insights into how the fluorine and methoxy (B1213986) substituents modulate the electron distribution within the isoquinoline (B145761) core.
Conversely, the methoxy group at the C8 position is known for its dual electronic effects: a -I (inductive) effect due to the oxygen's electronegativity and a +M (mesomeric or resonance) effect, where the oxygen's lone pair of electrons can donate into the aromatic system. In the case of 8-methoxyisoquinoline (B155747), the +M effect is generally dominant, leading to an increase in electron density in the benzene (B151609) ring of the isoquinoline system.
The interplay of these two substituents will create a unique electronic landscape. The electron-withdrawing fluorine and the electron-donating methoxy group will collectively influence the energies and distributions of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized more towards the methoxy-substituted ring, reflecting its electron-donating nature, while the LUMO may have significant contributions from the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Computational studies on related fluorinated and methoxylated quinolines and isoquinolines suggest that such substitutions can fine-tune this energy gap.
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from DFT calculations. Actual values would require specific computational runs.
Reaction Mechanism Elucidation for Synthetic Transformations
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states and intermediates.
The synthesis of this compound would likely involve distinct steps for the introduction of the fluorine and methoxy groups. Computational analysis of these steps can reveal the most energetically favorable routes.
For the fluorination step, a common method is nucleophilic aromatic substitution (SNAr) on a suitably activated isoquinoline precursor. Transition state calculations for such a reaction would involve modeling the approach of a fluoride (B91410) source (e.g., KF) to the isoquinoline ring. The calculated activation energy for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, would provide insights into the feasibility and kinetics of the fluorination at the C3 position.
Similarly, the introduction of the methoxy group at the C8 position could be achieved through various methods, such as a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. Computational modeling of the transition states for these reactions would help in determining the optimal reaction conditions and predicting potential side products. The calculations would focus on the bond-forming and bond-breaking processes, providing a detailed picture of the reaction coordinate.
Beyond individual reaction steps, computational chemistry can map out entire potential energy surfaces for the synthesis of substituted isoquinolines. This allows for a comparison of different synthetic strategies. For instance, the order of introduction of the fluorine and methoxy groups could be investigated.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in a biological context. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred shapes and dynamic behavior of this compound.
While the isoquinoline core is largely planar, the methoxy group at the C8 position has rotational freedom around the C8-O bond. A potential energy scan of the dihedral angle involving the aromatic ring and the methyl group of the methoxy substituent would reveal the most stable conformations. It is likely that the methyl group will prefer to lie in the plane of the isoquinoline ring to maximize conjugation or adopt a perpendicular orientation to minimize steric hindrance, depending on the subtle balance of electronic and steric effects.
Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. MD simulations track the movement of atoms over time, providing a detailed picture of the molecule's flexibility and the time-averaged populations of different conformers. These simulations can reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, might influence the conformational preferences of the methoxy group.
Structure-Reactivity Relationship Studies through Computational Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the structure-reactivity relationships of this compound.
By calculating various molecular descriptors for this compound, its reactivity can be predicted. Important descriptors include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO and LUMO energies. These describe the molecule's ability to participate in electrostatic and orbital-controlled reactions.
Topological Descriptors: Molecular connectivity indices that encode information about the size, shape, and branching of the molecule.
Steric Descriptors: Parameters that quantify the bulkiness of the molecule, which can influence its ability to approach a reaction center or bind to a receptor.
By comparing the calculated descriptors of this compound with those of other known isoquinoline derivatives with established reactivity profiles, it is possible to make qualitative predictions about its chemical behavior. For instance, the presence of the electron-withdrawing fluorine at C3 would likely make this position more susceptible to nucleophilic attack compared to the unsubstituted isoquinoline.
Predictive Modeling for Novel Derivatizations
Computational models can be used to predict the properties and potential activities of novel derivatives of this compound before their synthesis. This in silico design approach can save significant time and resources in the drug discovery and materials development process.
Based on the understanding of the electronic structure and reactivity of the parent molecule, new derivatives can be designed by introducing additional substituents at various positions of the isoquinoline ring. For each designed derivative, computational methods can be used to predict key properties such as:
Solubility: Predictions of logP (a measure of lipophilicity) can indicate how the solubility in different solvents will change.
Binding Affinity: If a biological target is known, molecular docking simulations can predict the binding mode and affinity of the new derivatives.
This predictive modeling approach allows for the rational design of a library of virtual compounds with potentially improved properties. The most promising candidates identified through these computational screenings can then be prioritized for synthesis and experimental testing.
Advanced Spectroscopic and Analytical Characterization Methodologies in Isoquinoline Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-8-methoxyisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the aromatic protons on the isoquinoline (B145761) core and the methyl protons of the methoxy (B1213986) group would give rise to distinct signals. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The coupling constants (J) between adjacent protons would reveal their connectivity, confirming their positions on the bicyclic ring system.
Interactive Table: Predicted ¹H NMR Data for this compound Note: These are predicted values based on typical chemical shifts for substituted isoquinolines. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 | 8.5 - 9.0 | Singlet (s) |
| H-4 | 7.2 - 7.6 | Singlet (s) or Doublet (d) |
| H-5 | 7.5 - 7.9 | Doublet (d) |
| H-6 | 7.0 - 7.4 | Triplet (t) |
| H-7 | 6.8 - 7.2 | Doublet (d) |
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum of this compound would display ten distinct signals corresponding to the nine carbons of the isoquinoline core and the one carbon of the methoxy group. The chemical shifts would be highly informative; for instance, the carbon atom bonded to the fluorine (C-3) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR.
Interactive Table: Predicted ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for substituted isoquinolines.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 150 - 155 |
| C-3 | 158 - 164 (d, ¹JCF ≈ 240-260 Hz) |
| C-4 | 110 - 115 |
| C-4a | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 128 - 133 |
| C-7 | 105 - 110 |
| C-8 | 155 - 160 |
| C-8a | 135 - 140 |
¹⁹F NMR Spectroscopy: As the ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is highly sensitive to the electronic environment. For fluoro-aromatic compounds, these shifts often fall within a broad range. researchgate.netacs.org The absence of coupling to other fluorine atoms would result in a singlet, simplifying the spectrum and confirming the presence of a single, isolated fluorine substituent.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the unambiguous determination of its molecular formula. For this compound (C₁₀H₈FNO), HRMS would confirm the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) provides insight into the molecular structure through controlled fragmentation. The fragmentation pattern is characteristic of the compound's structure. For isoquinoline alkaloids, common fragmentation pathways include the loss of small neutral molecules. nih.govresearchgate.net
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₀H₈FNO | --- |
| Exact Mass | 177.05899 | Confirms elemental composition |
| [M+H]⁺ Ion | m/z 178.0668 | Molecular ion peak in positive ESI mode |
| Key Fragment Ion | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group mcmaster.ca |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. vscht.cz It is a rapid and effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Interactive Table: Predicted Characteristic IR Absorption Bands for this compound Note: Wavenumbers are given in cm⁻¹.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretching (aromatic) | 3000 - 3100 | Aromatic Ring |
| C=N stretching | 1610 - 1640 | Isoquinoline Core |
| C=C stretching (aromatic) | 1450 - 1600 | Aromatic Ring |
| C-F stretching | 1000 - 1400 | Aryl-Fluoride |
Key absorptions would include aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C and C=N stretching vibrations in the 1450-1640 cm⁻¹ region, a strong C-F stretching band, and characteristic C-O stretching bands for the aryl methoxy ether group. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. This technique yields definitive information on bond lengths, bond angles, and intermolecular interactions, such as π-stacking or hydrogen bonding, in the crystal lattice. For this compound, a crystal structure would provide the ultimate confirmation of its connectivity and conformation in the solid phase.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. The retention factor (Rf) value of the compound is dependent on its polarity and the solvent system used.
Column Chromatography: This technique is used for the preparative purification of the compound on a larger scale.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final product with high accuracy. A pure sample of this compound would ideally show a single sharp peak under various conditions. The retention time is a characteristic property of the compound for a given column, mobile phase, and flow rate.
Mechanistic Biological Activity Studies and Molecular Interactions Preclinical Focus
Investigations into Molecular Targets of Isoquinoline (B145761) Derivatives
Isoquinoline derivatives have been shown to interact with a wide range of molecular targets, underscoring their therapeutic potential across different disease areas. Research has demonstrated that these compounds can act as inhibitors of various enzymes and receptors. For instance, certain isoquinoline derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), with 7-fluoro and 6-chloro substituted isoquinolines showing significant inhibitory activity. nih.gov The isoquinoline framework is also a key component in the design of inhibitors for other enzymes such as Rho-kinase and microsomal leucine aminopeptidase (LAP). nih.govgoogle.com
Furthermore, the isoquinoline core is present in compounds targeting human epidermal growth factor receptor 2 (HER2), a critical therapeutic target in certain cancers. rsc.org The diverse molecular targets of isoquinoline derivatives also include DNA and various kinases, highlighting the broad biological impact of this structural class. semanticscholar.org
Table 1: Examples of Molecular Targets of Isoquinoline Derivatives
| Derivative Class | Molecular Target | Therapeutic Area |
| Substituted Isoquinolines | Phosphodiesterase 4B (PDE4B) | Anti-inflammatory |
| Isoquinoline Alkaloids | DNA, Various Kinases | Anticancer |
| Dihydroisoquinoline Derivatives | Microsomal Leucine Aminopeptidase (LAP) | Anticancer |
| Isoquinoline-tethered Quinazolines | Human Epidermal Growth Factor Receptor 2 (HER2) | Anticancer |
| General Isoquinoline Derivatives | Rho-kinase | Cardiovascular |
Mechanistic Pathways of In Vitro Cellular Responses
The interaction of isoquinoline derivatives with their molecular targets can trigger a cascade of downstream cellular events. A significant body of research has focused on the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. For example, studies on certain isoquinoline derivatives have demonstrated their capacity to inhibit the proliferation of ovarian cancer cells and promote apoptosis. nih.gov This pro-apoptotic activity is often mediated through the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov
The induction of apoptosis by isoquinoline derivatives can proceed through both intrinsic and extrinsic pathways. The intrinsic pathway is often associated with mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. researchgate.net The extrinsic pathway can be initiated by the activation of death receptors on the cell surface. researchgate.net A key hallmark of apoptosis is the fragmentation of nuclear DNA into characteristic ladder-like patterns, a process that has been observed in cells treated with various isoquinoline compounds. researchgate.netwikipedia.orgmdpi.com
Table 2: In Vitro Cellular Responses to Isoquinoline Derivatives
| Cellular Process | Observation | Investigated Compound Class |
| Apoptosis Induction | Inhibition of proliferation and promotion of apoptosis in ovarian cancer cells. nih.gov | Synthetic Isoquinoline Derivatives |
| Caspase Activation | Activation of caspase-3, a key executioner caspase. nih.govresearchgate.net | Pyrazoline and Isoquinoline Derivatives |
| DNA Fragmentation | Cleavage of nuclear DNA into internucleosomal fragments. researchgate.netmdpi.com | Pyrazoline and Plant-derived Extracts |
| Cell Cycle Arrest | Arrest of cancer cells in the G2/M phase of the cell cycle. researchgate.net | Pyrazoline Derivatives |
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isoquinoline derivatives, SAR studies have revealed the significant impact of the nature and position of substituents on their potency and selectivity. nih.govdrugdesign.orgyoutube.com For instance, substitutions at the C-1, C-3, and C-4 positions of the isoquinoline ring have been shown to be critical for various biological activities. nih.gov
Table 3: General SAR Insights for Isoquinoline Derivatives
| Structural Modification | Impact on Bioactivity |
| Substitution at C-1, C-3, and C-4 | Often critical for various biological activities. nih.gov |
| Introduction of a Fluorine atom | Can enhance biological activity by altering electronic properties and metabolic stability. researchgate.net |
| Introduction of a Methoxy (B1213986) group | Can influence receptor binding and pharmacokinetic profiles. nih.gov |
| Halogen substitution in general | Can lead to potent compounds with improved activity. drugdesign.org |
Computational Docking and Molecular Modeling of Ligand-Target Interactions
Computational docking and molecular modeling are powerful tools used to predict and analyze the binding of small molecules to their protein targets at a molecular level. researchgate.net These in silico methods have been widely applied to study the interactions of isoquinoline derivatives with various enzymes and receptors. nih.govnih.govsemanticscholar.org
Molecular docking studies can provide valuable insights into the binding mode of a ligand, identifying key amino acid residues involved in the interaction. For example, docking simulations have been used to explore the binding of isoquinoline derivatives to the active site of microsomal leucine aminopeptidase, revealing hydrogen bonding and coordination with a zinc ion as crucial for inhibitory activity. nih.gov Similarly, docking studies have been employed to understand the binding of quinoline derivatives to the HIV non-nucleoside reverse transcriptase inhibitor binding site. nih.gov While specific docking studies for 3-Fluoro-8-methoxyisoquinoline are not available, these computational approaches could be instrumental in identifying its potential molecular targets and elucidating its binding interactions.
Table 4: Application of Computational Modeling to Isoquinoline Derivatives
| Derivative Class | Protein Target | Key Findings from Docking Studies |
| Dihydroisoquinoline Derivatives | Microsomal Leucine Aminopeptidase (LAP) | Formation of hydrogen bonds and coordination with a zinc ion in the active site. nih.gov |
| Quinoline Derivatives | HIV Reverse Transcriptase | Identification of binding interactions within the active domain of the receptor. nih.gov |
| Isoquinoline-tethered Quinazolines | Epidermal Growth Factor Receptor (EGFR) | Elucidation of binding modes similar to known inhibitors. mdpi.com |
| Benzo[de] nih.govsemanticscholar.orgnih.govtriazolo[5,1-a]isoquinolines | Cyclooxygenase-2 (COX-2) | Prediction of plausible binding modes to rationalize structure-activity relationships. researchgate.net |
Strategic Applications and Future Research Perspectives
3-Fluoro-8-methoxyisoquinoline as a Key Intermediate in Complex Molecule Synthesis
The utility of substituted isoquinolines as foundational building blocks in the synthesis of more complex molecular architectures is well-established. Fluorinated isoquinolines, in particular, serve as versatile intermediates. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation reaction, highlighting a viable pathway for creating functionalized isoquinoline (B145761) rings. This intermediate was subsequently used in transformations like fluorine-amine exchange and alkylation to produce novel 1,8-disubstituted tetrahydroisoquinolines, which are scaffolds for potential central nervous system drug candidates nih.gov.
Similarly, a versatile method for creating highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. Notably, this method has been successfully applied to substrates containing a 3-fluoro substituent, allowing for the assembly of complex isoquinolines from multiple components in a single operation nih.gov. These precedents suggest that this compound could be a highly valuable intermediate. The fluorine at the C-3 position and the methoxy (B1213986) group at the C-8 position offer distinct reactivity and opportunities for regioselective functionalization, enabling the construction of intricate, biologically active molecules and complex heterocyclic frameworks nih.gov. The fluorine atom can modulate the electronic properties of the ring and serve as a handle for specific cross-coupling reactions, while the methoxy group can be a precursor for hydroxyl functionality or direct further electrophilic substitution.
Development of Novel Isoquinoline-Based Scaffolds for Chemical Probes
Chemical probes are essential tools for interrogating biological systems. The development of novel molecular probes often relies on scaffolds that can be fine-tuned for specific properties such as fluorescence, binding affinity, and cellular permeability. Isoquinoline derivatives have been successfully utilized in this context. For example, isoquinoline carboxamides have been developed as potent and selective radioligands for the peripheral benzodiazepine receptor (PBR), enabling PET imaging researchgate.netnih.gov.
The incorporation of a fluorine atom into a probe's structure offers several advantages. The carbon-fluorine bond can enhance metabolic stability and binding affinity through favorable electrostatic interactions researchgate.netnih.gov. Furthermore, the 18F isotope is a widely used positron emitter for PET imaging nih.govmdpi.com. This compound represents a promising scaffold for novel chemical probes. The fluorine atom can serve as a site for radiofluorination or as a reporter group for 19F NMR studies. The methoxy group provides a site for further modification, allowing for the attachment of linker groups, fluorophores, or affinity tags. The development of probes based on this scaffold could lead to new tools for imaging and studying biological targets with high precision. For instance, sulfonyl fluoride (B91410) probes have been developed to covalently engage protein targets, and an isoquinoline-based scaffold could be adapted for such purposes rsc.org.
Exploration of Materials Science Applications for Fluorinated Heterocycles
Fluorinated heterocycles are of growing interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. The introduction of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The distinct chemistry of fluorinated heterocycles makes them valuable components in pharmaceuticals, crop protection agents, and other technical products e-bookshelf.de.
While direct research on this compound in materials science is nascent, the properties of fluorinated N-heterocycles suggest significant potential nih.govman.ac.ukman.ac.uk. This compound could be explored as a building block for:
Organic Semiconductors: The electron-withdrawing nature of the fluorine atom combined with the π-conjugated isoquinoline system could lead to materials with desirable charge-transport properties.
Fluoropolymers: Incorporation into polymeric structures could yield materials with high thermal stability, chemical resistance, and specific optical properties.
Liquid Crystals: The rigid, planar isoquinoline core with polar substituents (fluoro and methoxy groups) is a structural motif common in liquid crystalline compounds.
The table below outlines potential research directions for this compound in materials science, based on the known applications of similar fluorinated heterocyclic compounds.
| Potential Application Area | Rationale for this compound | Key Properties to Investigate |
| Organic Electronics (OLEDs, OFETs) | Fluorination can improve electron injection/transport and stability. | Photophysical properties, charge mobility, thermal stability. |
| Advanced Polymers | The rigid heterocyclic unit can enhance polymer strength and thermal properties. | Glass transition temperature, thermal degradation, solubility. |
| Functional Dyes | The isoquinoline core is a known chromophore; fluorine can tune optical properties. | Absorption/emission spectra, quantum yield, photostability. |
Innovations in Sustainable and Green Chemistry for Isoquinoline Synthesis
Traditional methods for synthesizing isoquinoline derivatives often involve harsh conditions, toxic reagents, and transition-metal catalysts, which pose environmental concerns researchgate.net. Consequently, there is a significant push towards developing greener and more sustainable synthetic routes. Innovations in this area include the use of environmentally benign solvents like water or polyethylene glycol (PEG), recyclable catalysts, and solvent-free reaction conditions tandfonline.com. Multicomponent reactions are also a cornerstone of green chemistry, as they increase atom economy by combining several starting materials into a complex product in a single step tandfonline.com.
These green methodologies could be adapted for the synthesis of this compound. Potential sustainable approaches include:
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption nih.gov.
Catalysis with earth-abundant metals: Replacing precious metals like palladium or rhodium with more sustainable alternatives like copper or iron.
Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Adopting these principles would not only make the production of this compound more environmentally friendly but also more cost-effective for its potential applications.
Unexplored Reactivity and Derivatization Opportunities
The reactivity of the this compound scaffold is largely unexplored, presenting a fertile ground for chemical investigation. The electronic interplay between the electronegative fluorine atom at C-3, the electron-donating methoxy group at C-8, and the pyridine (B92270) and benzene (B151609) rings of the isoquinoline core dictates its reactivity.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-3 position, activated by the ring nitrogen, could be susceptible to displacement by various nucleophiles, allowing for the introduction of amino, alkoxy, or thiol groups at this position.
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, potentially activating the C-7 and C-5 positions of the benzene ring towards electrophiles like nitrating or halogenating agents.
Metal-Catalyzed Cross-Coupling: The C-F bond itself can be a substrate for certain cross-coupling reactions. More commonly, additional halide substituents could be introduced and used in reactions like Suzuki or Buchwald-Hartwig couplings to build molecular complexity evitachem.com.
Reactivity at C-1: The C-1 position in isoquinolines is known to be intrinsically electrophilic and can react with organometallic reagents or be functionalized through other means researchgate.netpharmaguideline.com.
Systematic investigation of these reaction pathways will unlock the full synthetic potential of this compound as a versatile building block.
Advanced Analytical Techniques for Characterization of Complex Isoquinoline Derivatives
The unambiguous characterization of novel and complex isoquinoline derivatives is crucial for confirming their structure and purity. A combination of modern analytical techniques is required for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework. For this compound and its derivatives, 19F NMR is an exceptionally powerful tool. It provides a distinct signal for the fluorine atom, and its coupling constants (JHF, JCF) offer valuable structural information about the surrounding molecular environment uq.edu.aursc.org. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning signals in complex derivatives uq.edu.au.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound, confirming its elemental composition nih.govmdpi.com. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.
X-ray Crystallography: When a single crystal of a derivative can be grown, X-ray diffraction provides definitive proof of its three-dimensional structure and stereochemistry uq.edu.aunih.gov. This technique is invaluable for resolving any structural ambiguities that may remain after spectroscopic analysis.
The table below summarizes the key analytical techniques and the information they provide for the characterization of this compound derivatives.
| Analytical Technique | Abbreviation | Information Provided |
| Proton Nuclear Magnetic Resonance | 1H NMR | Number, environment, and connectivity of hydrogen atoms. |
| Carbon-13 Nuclear Magnetic Resonance | 13C NMR | Number and chemical environment of carbon atoms. |
| Fluorine-19 Nuclear Magnetic Resonance | 19F NMR | Direct detection of fluorine; provides structural data through chemical shifts and coupling constants. |
| High-Resolution Mass Spectrometry | HRMS | Precise molecular weight and determination of the elemental formula. |
| X-ray Crystallography | - | Unambiguous determination of the 3D molecular structure in the solid state. |
By applying these advanced analytical methods, researchers can confidently characterize the novel compounds synthesized from the this compound scaffold, paving the way for their exploration in various scientific fields.
Q & A
Q. Methodological Considerations
| Reaction Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (Pd) | Pd(OAc)₂ | Increases regioselectivity by 20% |
| Solvent | DMF vs. THF | DMF improves fluorination efficiency (85% vs. 70%) |
| Temperature | 80°C | Higher yields (90%) but risks decomposition |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Q. Advanced Research Focus
- ¹⁹F NMR : Confirms fluorine position (δ = -110 to -115 ppm for 3-fluoro substitution) .
- High-resolution MS : Validates molecular formula (e.g., m/z 207.0662 for C₁₀H₈FNO) .
- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives .
What role does the fluorine atom play in modulating the compound’s electronic properties?
Advanced Research Focus
The 3-fluoro substituent:
- Reduces electron density at adjacent positions, altering reactivity in electrophilic substitutions .
- Enhances metabolic stability : Fluorine’s electronegativity minimizes oxidative degradation in pharmacokinetic studies .
How can mechanistic studies elucidate reaction pathways in fluorinated isoquinoline synthesis?
Q. Advanced Research Focus
- DFT calculations : Predict transition states for fluorination steps (e.g., activation energy ~25 kcal/mol) .
- Isotopic labeling : ¹⁸O tracing in methoxylation confirms O-methyl transfer mechanisms .
What methodologies are used to evaluate the compound’s pharmacological potential?
Q. Basic Research Focus
- In vitro assays : CYP450 inhibition screening (IC₅₀ < 10 μM indicates high metabolic liability) .
- ADMET profiling : Aqueous solubility (<50 μg/mL) and plasma protein binding (>90%) are critical parameters .
How do polymorphism studies inform formulation strategies?
Q. Advanced Research Focus
- DSC/TGA : Identifies stable polymorphs (melting point ~180°C for Form I vs. 165°C for Form II) .
- Solvent-mediated crystallization : Ethanol/water mixtures yield pharmaceutically preferred crystalline forms .
What stereochemical factors influence biological activity in derivatives?
Q. Advanced Research Focus
- Chiral catalysts : (S)-BINAP ligands achieve enantiomeric excess >90% in asymmetric syntheses .
- Steric effects : Bulky substituents at the 8-position reduce target binding affinity (ΔIC₅₀ = 5-fold) .
How do substituents direct regioselectivity in electrophilic aromatic substitution?
Q. Basic Research Focus
- Methoxy group : Strongly activates the 8-position for nitration or halogenation .
- Fluorine : Deactivates the 3-position, directing reactions to the 5- or 6-positions .
What stability challenges arise under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic stability : Degradation <5% after 24h in PBS (pH 7.4) at 37°C .
- Photodegradation : UV exposure (λ = 254 nm) causes 20% decomposition; amber vials recommended .
How can computational models predict binding modes with biological targets?
Q. Advanced Research Focus
- Molecular docking : Predicts interactions with kinase ATP pockets (docking score < -10 kcal/mol) .
- MD simulations : Reveal stable binding over 100 ns trajectories (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
